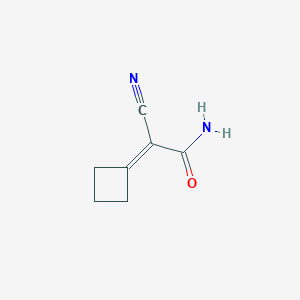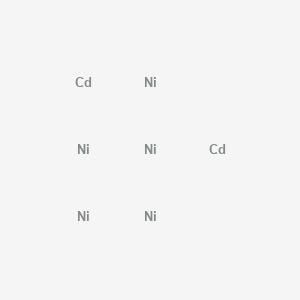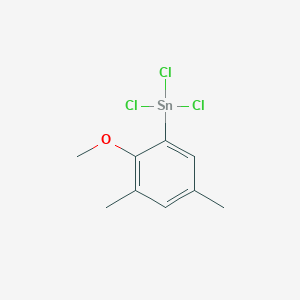
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a trichloride group and a 2-methoxy-3,5-dimethylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(2-methoxy-3,5-dimethylphenyl)stannane typically involves the reaction of 2-methoxy-3,5-dimethylphenylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The trichloride group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organotin species.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions varying based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules.
科学的研究の応用
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.
作用機序
The mechanism of action of trichloro(2-methoxy-3,5-dimethylphenyl)stannane involves its interaction with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the 2-methoxy-3,5-dimethylphenyl group.
類似化合物との比較
Similar Compounds
Trichlorophenylstannane: Similar structure but lacks the methoxy and dimethyl groups.
Trichloro(2-methoxyphenyl)stannane: Similar structure but lacks the dimethyl groups.
Trichloro(3,5-dimethylphenyl)stannane: Similar structure but lacks the methoxy group.
Uniqueness
Trichloro(2-methoxy-3,5-dimethylphenyl)stannane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. These substituents influence the compound’s reactivity and stability, making it distinct from other organotin compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
120450-76-2 |
|---|---|
分子式 |
C9H11Cl3OSn |
分子量 |
360.2 g/mol |
IUPAC名 |
trichloro-(2-methoxy-3,5-dimethylphenyl)stannane |
InChI |
InChI=1S/C9H11O.3ClH.Sn/c1-7-4-5-9(10-3)8(2)6-7;;;;/h4,6H,1-3H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
NJPRCKPPIOKMFB-UHFFFAOYSA-K |
正規SMILES |
CC1=CC(=C(C(=C1)[Sn](Cl)(Cl)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


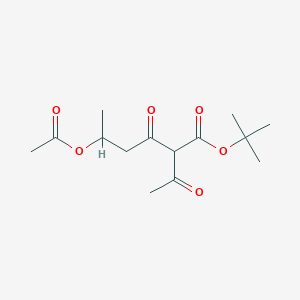
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
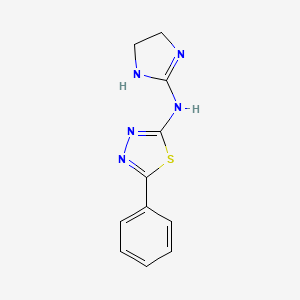
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)

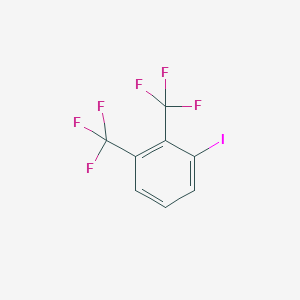
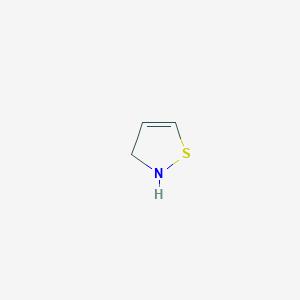
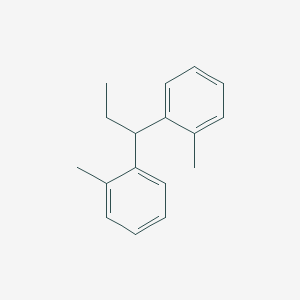
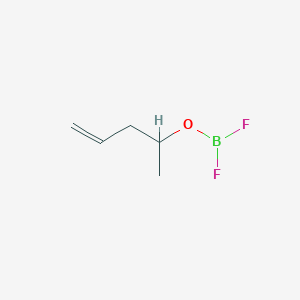
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
